molecular formula C18H20ClN3O2 B15152104 1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

Katalognummer: B15152104
Molekulargewicht: 345.8 g/mol
InChI-Schlüssel: XQYXCZPEFMYGFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves the reaction of piperazine with appropriate benzyl halides. One common method is the reaction of piperazine with 3-chlorobenzyl chloride and 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptors, leading to its biological effects. For example, piperazine derivatives are known to interact with histamine receptors, which can result in anti-allergic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
  • 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine
  • 1-[(3-Chlorophenyl)(phenyl)methyl]piperazine

Uniqueness

1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both a chlorophenyl group and a nitrophenyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C18H20ClN3O2

Molekulargewicht

345.8 g/mol

IUPAC-Name

1-[(3-chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C18H20ClN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2

InChI-Schlüssel

XQYXCZPEFMYGFO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.